molecular formula C18H37O4P B14728086 Diethyl tetradecanoylphosphonate CAS No. 5413-26-3

Diethyl tetradecanoylphosphonate

Cat. No.: B14728086
CAS No.: 5413-26-3
M. Wt: 348.5 g/mol
InChI Key: LXDGWOOPZOZUKZ-UHFFFAOYSA-N
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Description

Diethyl tetradecanoylphosphonate (IUPAC name: 1-diethoxyphosphoryltetradecane) is a phosphonate ester with the molecular formula C₁₈H₃₉O₃P and a molecular weight of 334.48 g/mol . It features a tetradecyl (14-carbon) alkyl chain bonded to a phosphoryl group, which is further esterified with two ethoxy groups. This structure confers high hydrophobicity, making it suitable for applications requiring non-polar solvents or surfactants. Key properties include a refractive index of 1.4445 and a purity of 98% .

Properties

CAS No.

5413-26-3

Molecular Formula

C18H37O4P

Molecular Weight

348.5 g/mol

IUPAC Name

1-diethoxyphosphoryltetradecan-1-one

InChI

InChI=1S/C18H37O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19)23(20,21-5-2)22-6-3/h4-17H2,1-3H3

InChI Key

LXDGWOOPZOZUKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Direct Esterification of Tetradecanoic Acid

The direct esterification of tetradecanoic acid (myristic acid) with diethyl phosphite represents a foundational approach for synthesizing diethyl tetradecanoylphosphonate. This method involves the nucleophilic substitution of the hydroxyl group in tetradecanoic acid with the phosphite moiety.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Activation of Tetradecanoic Acid : The carboxylic acid is typically activated using a coupling agent such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a reactive intermediate, often an acyloxyphosphonium ion.
  • Nucleophilic Attack : Diethyl phosphite attacks the activated intermediate, leading to the displacement of the leaving group and formation of the phosphonate ester.

Optimization Parameters

  • Catalyst Selection : DCC and EDC are preferred due to their high efficiency in activating carboxylic acids.
  • Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures minimal hydrolysis of the phosphite.
  • Temperature : Reactions are conducted at 0–5°C to suppress side reactions such as oligomerization.
Table 1: Direct Esterification Conditions and Yields
Catalyst Solvent Temperature (°C) Yield (%)
DCC THF 0–5 72
EDC DCM 0–5 68

Mitsunobu Reaction Approach

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), offers a stereospecific pathway for forming phosphonate esters. This method is particularly advantageous for substrates sensitive to acidic or basic conditions.

Reaction Mechanism

  • Redox Activation : DEAD and TPP form a betaine intermediate, facilitating the oxidation of the phosphite to a phosphonium species.
  • Coupling Step : The tetradecanoyl group is transferred to the phosphonium intermediate, resulting in the desired phosphonate ester.

Key Advantages

  • Stereochemical Control : Retains configuration at the phosphorus center.
  • Broad Substrate Compatibility : Effective for sterically hindered acids.
Table 2: Mitsunobu Reaction Parameters
Azodicarboxylate Phosphine Solvent Yield (%)
DEAD Triphenylphosphine THF 85
DIAD Triphenylphosphine DCM 82

Transesterification of Aryl H-Phosphonates

Transesterification of diphenyl H-phosphonate with tetradecanoyl chloride in pyridine provides a high-yield route to this compound. This method, adapted from nucleoside chemistry, leverages the reactivity of aryl H-phosphonates.

Reaction Steps

  • Formation of Mixed Diester : Diphenyl H-phosphonate reacts with tetradecanoyl chloride to form a mixed phenyl-tetradecanoyl phosphonate diester.
  • Hydrolysis : Controlled hydrolysis with water or triethylamine yields the monoester.

Optimization Insights

  • Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Stoichiometry : A 3:1 molar ratio of diphenyl H-phosphonate to tetradecanoyl chloride minimizes symmetrical diester formation.
Table 3: Transesterification Efficiency
Molar Ratio (Reagent:Acid) Solvent Time (min) Yield (%)
3:1 Pyridine 15 89
2:1 Pyridine 30 78

Comparative Analysis of Synthesis Methods

A critical evaluation of the three methods reveals trade-offs between yield, scalability, and practicality.

Table 4: Method Comparison
Method Yield (%) Cost Scalability Stereochemical Control
Direct Esterification 68–72 Low Moderate Low
Mitsunobu Reaction 82–85 High Low High
Transesterification 78–89 Moderate High Moderate
  • Direct Esterification : Economical but limited by side reactions.
  • Mitsunobu Reaction : Superior stereocontrol but cost-prohibitive for large-scale synthesis.
  • Transesterification : Balances yield and scalability, making it ideal for industrial applications.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • $$^{31}\text{P}$$ NMR : A singlet at $$ \delta $$ 1.70–2.29 ppm confirms the phosphonate structure.
  • $$^{1}\text{H}$$ NMR : Ethyl groups resonate as quartets at $$ \delta $$ 1.20–1.35 ppm (CH$$3$$) and $$ \delta $$ 4.05–4.15 ppm (CH$$2$$).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at $$ m/z $$ 356.2 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions

Diethyl tetradecanoylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl tetradecanoylphosphonate has a wide range of applications in scientific research:

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl tetradecanoylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal catalytic activity of the enzyme. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Tetraisopropyl Fluoromethylenediphosphonate

  • Molecular Formula : C₁₃H₂₉FO₆P₂
  • Molecular Weight : ~362.28 g/mol (calculated)
  • Substituents : Fluoromethylene bridge and four isopropyl groups.
  • Key Characteristics :
    • Contains two phosphonate groups linked by a fluorinated methylene unit.
    • Enhanced electrophilicity due to fluorine, enabling unique reactivity in cross-coupling reactions .
  • Comparison: Unlike diethyl tetradecanoylphosphonate, this compound is bifunctional (bisphosphonate) and fluorinated, which may increase its thermal stability and utility in medicinal chemistry.

Diethyl α-Oxobenzylphosphonate

  • Molecular Formula : C₁₁H₁₅O₄P
  • Molecular Weight : ~242.20 g/mol (calculated)
  • Substituents : Benzyl group with an α-oxo moiety.
  • Key Characteristics :
    • Reacts with diphenylphosphine oxide to form adducts, though phenyl-substituted adducts exhibit lower stability compared to methyl analogues .
  • Comparison: The aromatic oxo group enhances electrophilicity at the phosphorus center, contrasting with the aliphatic tetradecyl chain in this compound, which prioritizes hydrophobicity over reactivity.

Trihexyltetradecylphosphonium Decanoate

  • Molecular Formula: C₉H₁₉CO₂P (simplified representation; actual structure includes a phosphonium cation and decanoate anion)
  • Molecular Weight : 655.11 g/mol .
  • Substituents: Phosphonium cation with trihexyl and tetradecyl chains; decanoate anion.
  • Key Characteristics :
    • Ionic liquid with >95% purity, used as a green solvent or electrolyte .
  • Comparison: While both compounds have long alkyl chains, trihexyltetradecylphosphonium decanoate is ionic, enabling distinct applications in electrochemistry, unlike the neutral phosphonate ester.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Refractive Index Purity Key Applications
This compound C₁₈H₃₉O₃P 334.48 Tetradecyl, diethoxy 1.4445 98% Surfactants, lubricants
Tetraisopropyl Fluoromethylenediphosphonate C₁₃H₂₉FO₆P₂ 362.28 Fluoromethylene, isopropyl N/A N/A Medicinal chemistry
Diethyl α-oxobenzylphosphonate C₁₁H₁₅O₄P 242.20 Benzyl, α-oxo N/A N/A Organic synthesis
Trihexyltetradecylphosphonium decanoate C₉H₁₉CO₂P 655.11 Phosphonium cation, decanoate N/A >95% Ionic liquids, solvents

Biological Activity

Diethyl tetradecanoylphosphonate (DETP) is a phosphonate compound that has garnered interest in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of DETP, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which contributes to its biological activity. The chemical formula is C16H33O4PC_{16}H_{33}O_4P, and it is classified as an organophosphorus compound. The structure allows for interaction with various biological systems, influencing cellular signaling pathways and metabolic processes.

  • Inhibition of Enzymatic Activity : DETP has been shown to inhibit certain enzymes involved in lipid metabolism. This inhibition can lead to alterations in cellular lipid profiles, affecting membrane fluidity and function.
  • Modulation of Signal Transduction Pathways : Research indicates that DETP can influence signal transduction pathways, particularly those involving phospholipase C and protein kinase C. This modulation can result in changes to cell proliferation and differentiation.
  • Antioxidant Properties : Some studies suggest that DETP exhibits antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals.

Cellular Effects

  • Cell Proliferation : DETP has been observed to affect cell proliferation rates in various cell lines. For instance, it may induce apoptosis in cancer cells while promoting survival in normal cells.
  • Inflammatory Response : DETP can modulate inflammatory responses by influencing cytokine production. This property may have implications for diseases characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionReduces lipid metabolism
Signal Transduction ModulationAlters proliferation and differentiation
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsModulates cytokine production

Case Studies

Several case studies have examined the effects of DETP on different biological systems:

  • Cancer Cell Lines : A study investigated the effects of DETP on breast cancer cell lines, revealing that it inhibited cell growth through apoptosis induction via caspase activation.
  • Neuroprotective Effects : In animal models, DETP demonstrated neuroprotective properties against glutamate-induced excitotoxicity, suggesting its potential for treating neurodegenerative diseases.
  • Metabolic Disorders : Research has shown that DETP can improve insulin sensitivity in diabetic models, indicating its potential application in metabolic syndrome management.

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